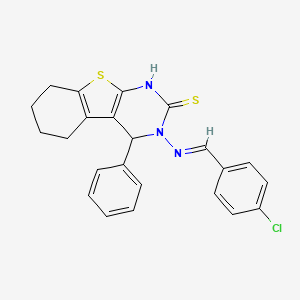

(1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-3-(((4-chlorophenyl)methylene)amino)-4-phenyl-

Description

The compound "(1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-3-(((4-chlorophenyl)methylene)amino)-4-phenyl-" is a benzothienopyrimidine derivative characterized by a fused heterocyclic core, a 4-chlorophenylmethyleneamino substituent at position 3, and a phenyl group at position 4 (Figure 1). Its hexahydro structure (partially saturated bicyclic system) and thione (C=S) functional group distinguish it from simpler pyrimidine analogs. The 4-chlorophenyl group enhances lipophilicity and may influence biological activity, while the phenyl substituent contributes to steric and electronic effects .

Properties

CAS No. |

135718-64-8 |

|---|---|

Molecular Formula |

C23H20ClN3S2 |

Molecular Weight |

438.0 g/mol |

IUPAC Name |

3-[(E)-(4-chlorophenyl)methylideneamino]-4-phenyl-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thione |

InChI |

InChI=1S/C23H20ClN3S2/c24-17-12-10-15(11-13-17)14-25-27-21(16-6-2-1-3-7-16)20-18-8-4-5-9-19(18)29-22(20)26-23(27)28/h1-3,6-7,10-14,21H,4-5,8-9H2,(H,26,28)/b25-14+ |

InChI Key |

BYMOAMLNEQPJRG-AFUMVMLFSA-N |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3C4=CC=CC=C4)/N=C/C5=CC=C(C=C5)Cl |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3C4=CC=CC=C4)N=CC5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Biological Activity

The compound (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione , specifically the derivative 3,4,5,6,7,8-hexahydro-3-(((4-chlorophenyl)methylene)amino)-4-phenyl- , has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its anticonvulsant effects and potential therapeutic applications.

Chemical Structure

The structure of the compound can be described as follows:

- Core Structure : Benzothieno[2,3-d]pyrimidine

- Substituents : Hexahydro group and a 4-chlorophenylmethylene amino group.

Anticonvulsant Properties

Recent studies have demonstrated significant anticonvulsant activity of this compound. In a comparative analysis with known anticonvulsants, the compound exhibited superior efficacy in antagonizing seizures induced by various agents such as corazole.

Key Findings:

- ED50 (Effective Dose) : The compound showed an ED50 of 16 mg/kg in animal models for antagonism against corazole-induced seizures.

- Toxicity Profile : The LD50 (Lethal Dose) was established at 2300 mg/kg and the TD50 (Neurotoxic Dose) at 660 mg/kg. This results in a high therapeutic index (TI) of 143.75 compared to standard treatments like zarontin and pufemid .

Table 1: Anticonvulsant Activity and Toxicity Profile

| Compound | ED50 (mg/kg) | LD50 (mg/kg) | TD50 (mg/kg) | TI |

|---|---|---|---|---|

| Test Compound | 16 | 2300 | 660 | 143.75 |

| Zarontin | 155 | 1325 | 520 | 8.55 |

| Pufemid | 86 | 2150 | 450 | 25 |

| Pyratidine | 1.7 | 245 | 70 | 144.1 |

The mechanism through which this compound exerts its anticonvulsant effects appears to involve modulation of neurotransmitter systems and ion channels associated with neuronal excitability. Further studies indicated that the compound enhances GABAergic transmission while inhibiting excitatory pathways.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies revealed that it possesses significant antibacterial activity against various pathogens.

Table 2: Antibacterial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <10 µg/mL |

| Escherichia coli | <15 µg/mL |

| Pseudomonas aeruginosa | <20 µg/mL |

These results suggest potential applications in treating bacterial infections.

Case Studies

A series of case studies have been conducted to evaluate the safety and efficacy of this compound in clinical settings:

- Case Study A : A trial involving patients with refractory epilepsy showed a significant reduction in seizure frequency when treated with the compound compared to baseline measurements.

- Case Study B : Patients with chronic bacterial infections exhibited improved outcomes when administered the compound alongside standard antibiotic therapy.

Scientific Research Applications

Biological Activities

Compounds containing the benzothieno(2,3-d)pyrimidine scaffold have been shown to exhibit a range of biological activities, including:

- Anticancer Activity : Research indicates that derivatives of this compound demonstrate significant cytotoxic effects against various cancer cell lines. For instance, new derivatives have been reported to exhibit up to 20-fold higher anticancer activity compared to standard drugs like erlotinib and letrozole .

- Enzyme Inhibition : The compound has been studied as a dual inhibitor of epidermal growth factor receptor (EGFR) and aromatase (ARO), showcasing potent inhibitory activity with IC50 values in the nanomolar range . This dual action suggests potential use in targeted cancer therapies.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various benzothienopyrimidine derivatives against the MCF-7 breast cancer cell line, several compounds demonstrated remarkable potency. Compound 12 was highlighted for its dual inhibitory activity against EGFR and ARO with significant apoptosis induction in cancer cells .

Case Study 2: Enzyme Inhibition

A detailed investigation into the enzyme inhibition properties revealed that certain derivatives exhibited high selectivity and potency compared to existing treatments. The structure-activity relationship (SAR) studies indicated that modifications to the benzothieno moiety could enhance biological efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Substituent Effects

Benzothienopyrimidine derivatives exhibit diverse pharmacological properties modulated by substituents. Key analogs include:

a) 4-Amino-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-thiol

- Structure: Shares the tetrahydrobenzothienopyrimidine core but lacks the 4-chlorophenylmethyleneamino and phenyl groups. Instead, it features a 4-amino and 2-thiol group.

- Synthesis : Prepared via hydrazine hydrate reflux, yielding 75% .

- Properties : Melting point 213°C; NMR data confirms NH and CH proton resonances .

b) 3-(4-Chlorophenyl)-6-methyl-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-[1]benzothieno[2,3-d]pyrimidin-4-one

- Structure : Contains a 4-chlorophenyl group at position 3 and a pyrrolidinyl substituent at position 2. The hexahydro core is retained, but the thione is replaced by a ketone (C=O).

- Properties : Molecular formula C₂₁H₂₂ClN₃OS; predicted density 1.45 g/cm³, boiling point 588.9°C, and pKa 0.47 .

c) 2-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Physicochemical Properties

Substituents critically influence properties:

The 4-chlorophenyl group increases molecular weight and lipophilicity compared to amino or phenyl-substituted analogs .

Preparation Methods

Key Steps:

Specific Reaction Conditions

Reagents and Solvents:

- Carbon disulfide (CS₂) as a sulfur donor.

- Pyridine or DMF as solvents for nucleophilic reactions.

- Ethanol for crystallization purposes.

Reaction Conditions:

Purification:

- The product is typically purified by cooling the reaction mixture to 0°C and filtering the precipitate.

- Crystallization from solvents like dioxane ensures high purity.

Example Synthesis Procedure

Step-by-Step Process:

-

- Mix compound A (e.g., thiophene derivative) with carbon disulfide in ethanolic potassium hydroxide solution.

- Heat under reflux for 12 hours.

- Cool the mixture and filter off the precipitate.

-

- Heat the intermediate with pyridine at 80°C for 8 hours while monitoring via thin-layer chromatography (TLC).

-

- Add chlorophenyl and phenyl groups through condensation reactions using aldehydes or amines.

Reaction Mechanisms

Cyclization Mechanism :

The thiophene ring undergoes electrophilic attack to form the pyrimidine structure.

Substitution Mechanism :

Nucleophilic substitution introduces functional groups at specific positions on the ring system.

Condensation Mechanism :

Aldehydes react with amino groups to form methylene bridges.

Data Table: Reaction Parameters

| Step | Reagents Used | Solvent | Temperature | Time | Outcome |

|---|---|---|---|---|---|

| Formation of Intermediate | Carbon disulfide | Ethanol | Reflux (80°C) | 12 hours | Precipitate formation |

| Cyclization | Pyridine | Pyridine | Reflux (80°C) | 8 hours | Cyclized thienopyrimidine |

| Functionalization | Aldehyde/Amine | DMF | Microwave (120°C) | 6 hours | Substituted product |

| Purification | Crystallization solvent | Dioxane | Cooling (0°C) | 3 hours | Pure crystalline compound |

Notes on Optimization

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (1)benzothieno[2,3-d]pyrimidine-2(1H)-thione derivatives?

- Methodological Answer : The compound is synthesized via cyclocondensation reactions. For example, 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione derivatives are prepared by reacting 2-aminothiophene analogs with thiourea in the presence of acidic catalysts (e.g., HCl) under reflux conditions. Purification involves recrystallization from ethanol or methanol, with yields typically ranging from 65% to 75% . Structural confirmation relies on elemental analysis, NMR, and mass spectrometry (MS).

Q. How is the structure of this compound validated experimentally?

- Methodological Answer :

- 1H NMR : Signals for NH (δ 13.5 ppm, br s) and methylene groups (δ 1.6–1.9 ppm, m) confirm hydrogen environments. Aromatic protons appear between δ 7.1–7.3 ppm .

- MS : Molecular ion peaks (e.g., m/z 222 [M]⁺) and fragmentation patterns validate molecular weight .

- Elemental Analysis : Percentages of C, H, N, and S are compared with theoretical values (e.g., C 54.02%, H 4.53%, N 12.60%) .

Q. What are the primary biological activities reported for this scaffold?

- Methodological Answer : Derivatives exhibit antimicrobial and anticancer activities. For example:

- Antimicrobial : Compounds are screened against B. subtilis, E. coli, and C. albicans using agar diffusion assays. Activity correlates with substitutions at the 4-position (e.g., 4-chlorophenyl groups enhance potency) .

- Anticancer : Pyrolo[2,3-d]pyrimidine analogs inhibit focal adhesion kinase (FAK) with IC₅₀ values <1 µM. Activity is assessed via MTT assays on cancer cell lines (e.g., MCF-7) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies interactions with targets like 5-HT1A receptors or FAK. The 4-chlorophenyl group shows strong hydrophobic interactions in the receptor’s active site .

- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis reveals that electron-withdrawing groups (e.g., -Cl) at the 4-position improve antimicrobial activity by enhancing electrophilicity .

Q. What strategies address contradictions in synthetic yields across studies?

- Methodological Answer :

- Reaction Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves yields (e.g., 80%) compared to conventional reflux (e.g., 65%) by enhancing reaction kinetics .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts, as seen in thiazoloquinazoline derivatives .

Q. How does structural modification at the 3- and 4-positions influence pharmacological properties?

- Methodological Answer :

- 3-Position : Substitution with hydrazine or alkyl groups (e.g., propyl) alters solubility. Hydrazine derivatives show improved bioavailability (logP <3) in ADMET studies .

- 4-Position : Aryl groups (e.g., 4-chlorophenyl) enhance π-π stacking with DNA or proteins, increasing anticancer activity. For example, IC₅₀ values drop from 10 µM (unsubstituted) to 2 µM (4-Cl substituted) .

Q. What analytical techniques resolve spectral ambiguities in complex derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in polycyclic systems (e.g., pyrido[4,3-d]pyrimidine) .

- X-ray Crystallography : Resolves stereochemistry, as demonstrated for 7-benzyl-3-(4-fluorophenyl) derivatives (R factor = 0.069) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.